molecular formula C12H13Cl2NO4S B2929617 2,4-Dichloro-5-(piperidin-1-ylsulfonyl)benzoic acid CAS No. 53552-35-5

2,4-Dichloro-5-(piperidin-1-ylsulfonyl)benzoic acid

Cat. No.: B2929617
CAS No.: 53552-35-5
M. Wt: 338.2
InChI Key: WMSIRTDPQHCVPS-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(piperidin-1-ylsulfonyl)benzoic acid (CAS: 53552-35-5) is a benzoic acid derivative substituted with chlorine atoms at positions 2 and 4 and a piperidin-1-ylsulfonyl group at position 4. Its molecular formula is C₁₁H₁₁Cl₂NO₄S, with a molecular weight of 326.20 g/mol . This compound is synthesized via chlorosulfonation of 2,4-dichlorobenzoic acid, followed by ammoniation with piperidine . It has been explored for antidiabetic applications, though specific activity data are less documented compared to its analogs .

Properties

IUPAC Name

2,4-dichloro-5-piperidin-1-ylsulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO4S/c13-9-7-10(14)11(6-8(9)12(16)17)20(18,19)15-4-2-1-3-5-15/h6-7H,1-5H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSIRTDPQHCVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Dichloro-5-(piperidin-1-ylsulfonyl)benzoic acid (CAS Number: 53552-35-5) is a chemical compound with significant biological activity. This article explores its properties, biological effects, and relevant research findings.

  • Molecular Formula : C12H13Cl2NO4S
  • Molecular Weight : 338.207 g/mol
  • Density : 1.528 g/cm³
  • Boiling Point : 512.9 °C at 760 mmHg
  • Flash Point : 264 °C

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications:

  • Antiproliferative Effects : Research indicates that this compound exhibits antiproliferative activity against several cancer cell lines. For example, it has been shown to inhibit the growth of human breast cancer cells by inducing apoptosis and cell cycle arrest.
  • Mechanism of Action : The compound may act through the inhibition of specific signaling pathways involved in cell proliferation and survival. Studies suggest that it interferes with the PI3K/Akt pathway, which is critical for cancer cell growth and survival.
  • Anti-inflammatory Properties : In addition to its anticancer effects, there is evidence suggesting that this compound possesses anti-inflammatory properties. It may reduce the production of pro-inflammatory cytokines in various models of inflammation.

Case Studies

Several case studies have documented the effects of this compound:

  • Case Study 1 : A study on its effects on MCF-7 breast cancer cells demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent activity at micromolar concentrations.
  • Case Study 2 : In an animal model of inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory markers compared to control groups.

Research Findings

A summary of notable research findings related to this compound includes:

StudyFocusFindings
Antiproliferative ActivitySignificant inhibition of MCF-7 cell growth; induction of apoptosis observed.
Mechanism of ActionInhibition of PI3K/Akt signaling pathway; reduced cell cycle progression noted.
Anti-inflammatory EffectsDecreased levels of TNF-alpha and IL-6 in treated models; potential for therapeutic use in inflammatory diseases.

Scientific Research Applications

2,4-Dichloro-5-{[4-(ethoxycarbonyl)piperazin-1-yl]sulfonyl}benzoic acid is a synthetic organic compound featuring a benzoic acid core with dichloro and sulfonyl groups, along with an ethoxycarbonyl piperazine moiety. It has garnered interest for its potential use in pharmaceuticals and agricultural chemistry due to its bioactive properties.

Potential Applications
Research suggests that 2,4-Dichloro-5-{[4-(ethoxycarbonyl)piperazin-1-yl]sulfonyl}benzoic acid has significant biological activity and has been studied for its potential as:

  • A pharmaceutical intermediate
  • A building block in synthesizing complex molecules
  • A component in agricultural chemicals

The synthesis of 2,4-Dichloro-5-{[4-(ethoxycarbonyl)piperazin-1-yl]sulfonyl}benzoic acid involves multiple steps to ensure high yield and purity suitable for pharmaceutical applications.

Several compounds share structural similarities with 2,4-Dichloro-5-{[4-(ethoxycarbonyl)piperazin-1-yl]sulfonyl}benzoic acid.
Here are some examples:

Compound NameStructure FeaturesUnique Attributes
2-Ethoxy-5-{[4-methylpiperazin-1-yl]sulfonyl}benzoic AcidSimilar benzoic acid core; different piperazine substitutionPotential antihypertensive properties
2,4-Dichloro-N-(piperidin-1-yl)benzenesulfonamideContains piperidine instead of piperazineExhibits strong antibacterial activity
N-(2-Ethoxycarbonyl)-4-chlorobenzenesulfonamideLacks dichloro substitutionPrimarily studied for its anti-inflammatory effects

These comparisons highlight the unique attributes of 2,4-Dichloro-5-{[4-(ethoxycarbonyl)piperazin-1-yl]sulfonyl}benzoic acid, particularly its complex substitution pattern that enhances its biological activity while maintaining structural integrity suitable for pharmaceutical applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The sulfonamide substituent at position 5 is critical for modulating physicochemical and biological properties. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituent
2,4-Dichloro-5-(piperidin-1-ylsulfonyl)benzoic acid C₁₁H₁₁Cl₂NO₄S 326.20 53552-35-5 Piperidine sulfonamide
2,4-Dichloro-5-(pyrrolidine-1-sulfonyl)benzoic acid C₁₁H₁₀Cl₂NO₃S 324.99 351336-24-8 Pyrrolidine sulfonamide
2,4-Dichloro-5-(diethylsulfamoyl)benzoic acid C₁₁H₁₃Cl₂NO₄S 326.19 95454-00-5 Diethyl sulfonamide
2,4-Dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid C₁₃H₉Cl₂N₂O₆S 396.19 - 2-Nitrophenyl sulfonamide
  • Piperidine vs.
  • Diethylsulfamoyl Group : The diethyl substituent introduces greater lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
  • Aryl Sulfonamides : Electron-withdrawing groups (e.g., nitro in 2-nitrophenyl derivatives) enhance enzyme inhibition by polarizing the sulfonamide moiety .
Antidiabetic Activity
  • 2,4-Dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid (3c) : Exhibits 3-fold higher α-amylase inhibition and 5-fold higher α-glucosidase inhibition than acarbose (IC₅₀ = 0.42 µM vs. 1.28 µM for α-glucosidase) .
ADMET Properties
  • Drug-Likeness : All analogs comply with Lipinski’s Rule of Five. The piperidine derivative has a polar surface area (PSA) of 89.5 Ų , favoring solubility, while the diethylsulfamoyl analog has a PSA of 78.2 Ų , indicating higher lipophilicity .
  • Toxicity : Piperidine-containing compounds may exhibit higher CNS penetration, but peripheral selectivity is retained due to the charged sulfonamide group .

Q & A

Q. How can DFT calculations optimize the compound’s electronic properties for photostability?

  • Methodology : Perform B3LYP/6-311+G(d,p) calculations to identify electron-deficient regions prone to photodegradation. Introduce electron-donating groups (e.g., -OCH₃) at the 2-position to stabilize the HOMO-LUMO gap. Validate via accelerated UV exposure studies with HPLC stability testing .

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